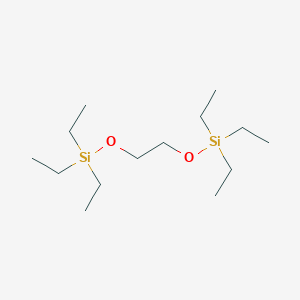
1,2-Bis(triethylsilyloxy)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(triethylsilyloxy)ethane is a chemical compound that has gained significant attention in the field of organic synthesis. This compound is widely used in various chemical reactions, including cross-coupling reactions, carbon-carbon bond formation, and other organic transformations. The compound is also used in the synthesis of various natural products and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,2-Bis(triethylsilyloxy)ethane involves the formation of a stable intermediate that can undergo further reactions. The compound acts as a nucleophile and can react with various electrophiles, such as aryl halides, alkyl halides, and vinyl halides. The reaction proceeds via a palladium-catalyzed cross-coupling reaction, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the nucleophile and the electrophile.
Effets Biochimiques Et Physiologiques
1,2-Bis(triethylsilyloxy)ethane does not have any significant biochemical or physiological effects as it is primarily used in organic synthesis. However, the compound can be toxic if ingested or inhaled, and appropriate safety measures must be taken when handling the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 1,2-Bis(triethylsilyloxy)ethane in lab experiments is its high reactivity and selectivity. The compound can react with various electrophiles, providing a wide range of products. Additionally, the compound is stable and can be stored for an extended period, making it easier to handle. However, one of the limitations of using 1,2-Bis(triethylsilyloxy)ethane is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
1,2-Bis(triethylsilyloxy)ethane has significant potential in various chemical reactions, and there are several future directions for research. One possible direction is the development of new catalysts that can improve the efficiency of the compound in cross-coupling reactions. Another direction is the synthesis of new natural products and pharmaceuticals using 1,2-Bis(triethylsilyloxy)ethane as a key intermediate. Additionally, the use of 1,2-Bis(triethylsilyloxy)ethane in the field of materials science and nanotechnology is an area of active research. Overall, 1,2-Bis(triethylsilyloxy)ethane has significant potential in various fields, and future research can lead to new discoveries and applications.
Conclusion:
1,2-Bis(triethylsilyloxy)ethane is a versatile chemical compound that has significant potential in various chemical reactions. The compound is widely used in organic synthesis, and its high reactivity and selectivity make it a valuable tool in the field of chemistry. While the compound does not have any significant biochemical or physiological effects, appropriate safety measures must be taken when handling the compound. Overall, 1,2-Bis(triethylsilyloxy)ethane has significant potential in various fields, and future research can lead to new discoveries and applications.
Méthodes De Synthèse
The synthesis of 1,2-Bis(triethylsilyloxy)ethane involves the reaction of ethylene glycol with triethylchlorosilane in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via a substitution reaction, where the chlorine atom of triethylchlorosilane is replaced by the hydroxyl group of ethylene glycol. The product obtained is then treated with triethylamine to obtain 1,2-Bis(triethylsilyloxy)ethane.
Applications De Recherche Scientifique
1,2-Bis(triethylsilyloxy)ethane has been widely used in various chemical reactions, including cross-coupling reactions, carbon-carbon bond formation, and other organic transformations. The compound is also used in the synthesis of various natural products and pharmaceuticals. For example, 1,2-Bis(triethylsilyloxy)ethane has been used in the synthesis of the anticancer agent (-)-FR182877 and the antifungal agent (+)-discodermolide.
Propriétés
Numéro CAS |
13175-68-3 |
|---|---|
Nom du produit |
1,2-Bis(triethylsilyloxy)ethane |
Formule moléculaire |
C14H34O2Si2 |
Poids moléculaire |
290.59 g/mol |
Nom IUPAC |
triethyl(2-triethylsilyloxyethoxy)silane |
InChI |
InChI=1S/C14H34O2Si2/c1-7-17(8-2,9-3)15-13-14-16-18(10-4,11-5)12-6/h7-14H2,1-6H3 |
Clé InChI |
JXRYYLOLIYLWHG-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OCCO[Si](CC)(CC)CC |
SMILES canonique |
CC[Si](CC)(CC)OCCO[Si](CC)(CC)CC |
Synonymes |
1,2-Bis[(triethylsilyl)oxy]ethane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



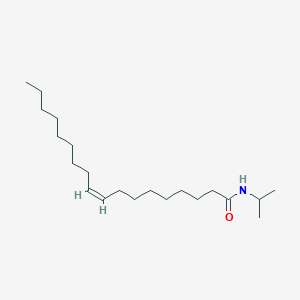
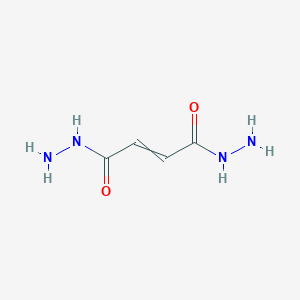
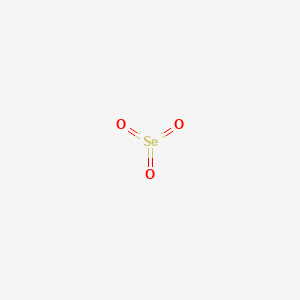
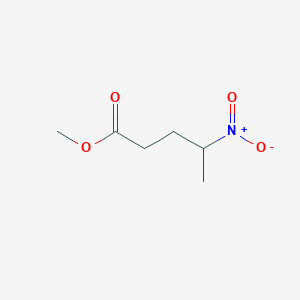
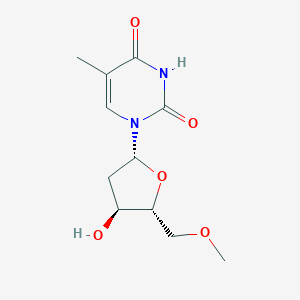
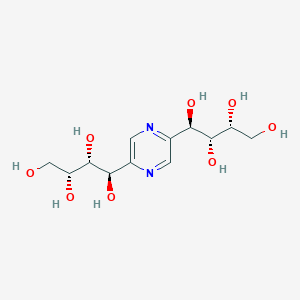
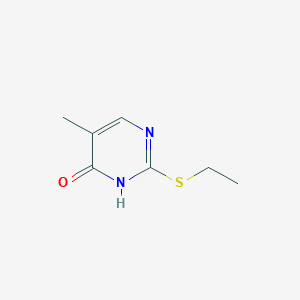
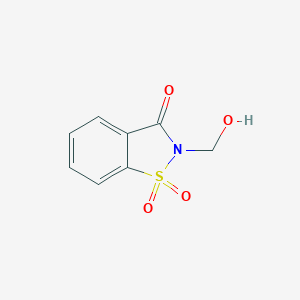
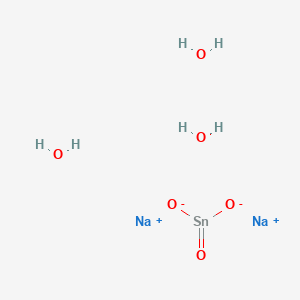
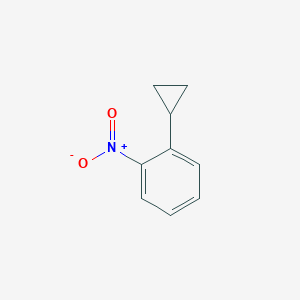
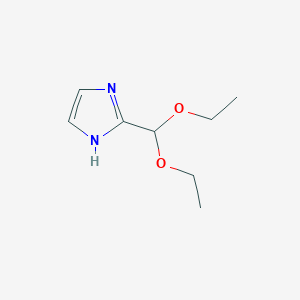
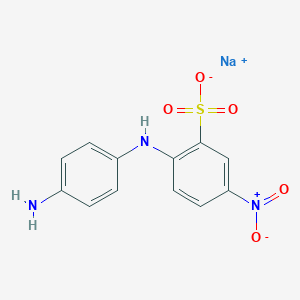
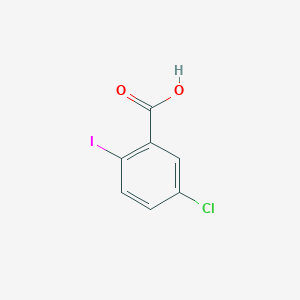
![9-Icosyl-9-phosphabicyclo[3.3.1]nonane](/img/structure/B77139.png)